methyl 1-(1H-indol-3-ylacetyl)-2-pyrrolidinecarboxylate
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Overview
Description
Methyl 1-(1H-indol-3-ylacetyl)-2-pyrrolidinecarboxylate is a compound that belongs to the class of indole derivatives. Indole derivatives are significant heterocyclic systems found in natural products and drugs. They play a crucial role in cell biology and have various biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of indole derivatives, including methyl 1-(1H-indol-3-ylacetyl)-2-pyrrolidinecarboxylate, often involves the Fischer indole synthesis. This method typically uses cyclohexanone and phenylhydrazine hydrochloride under acidic conditions, such as methanesulfonic acid, to yield the desired indole compound . The reaction is carried out under reflux in methanol, resulting in good yields .
Industrial Production Methods
Industrial production methods for indole derivatives may involve similar synthetic routes but on a larger scale. These methods often utilize continuous flow reactors and optimized reaction conditions to ensure high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 1-(1H-indol-3-ylacetyl)-2-pyrrolidinecarboxylate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. .
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols .
Scientific Research Applications
Methyl 1-(1H-indol-3-ylacetyl)-2-pyrrolidinecarboxylate has various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antiviral and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the production of pharmaceuticals and other chemical products
Mechanism of Action
The mechanism of action of methyl 1-(1H-indol-3-ylacetyl)-2-pyrrolidinecarboxylate involves its interaction with specific molecular targets and pathways. For example, it may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific biological activity being studied .
Comparison with Similar Compounds
Methyl 1-(1H-indol-3-ylacetyl)-2-pyrrolidinecarboxylate can be compared with other indole derivatives, such as:
Indole-3-acetic acid: A plant hormone involved in growth and development.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
Indole-3-butyric acid: Used as a rooting hormone in plant propagation
These compounds share the indole nucleus but differ in their functional groups and biological activities, highlighting the uniqueness of this compound .
Properties
Molecular Formula |
C16H18N2O3 |
---|---|
Molecular Weight |
286.33 g/mol |
IUPAC Name |
methyl 1-[2-(1H-indol-3-yl)acetyl]pyrrolidine-2-carboxylate |
InChI |
InChI=1S/C16H18N2O3/c1-21-16(20)14-7-4-8-18(14)15(19)9-11-10-17-13-6-3-2-5-12(11)13/h2-3,5-6,10,14,17H,4,7-9H2,1H3 |
InChI Key |
UGZPKGKIVIWZQZ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CCCN1C(=O)CC2=CNC3=CC=CC=C32 |
Origin of Product |
United States |
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